1H-Imidazole-5-carbonyl chloride
Overview
Description
Synthesis Analysis
Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules used in a variety of everyday applications .
Chemical Reactions Analysis
Imidazoles are utilized in a diverse range of applications, and the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .
Scientific Research Applications
Synthesis of Biologically Important Compounds
- Synthesis of Imidazo[4,5-b]pyridine : A novel method for condensing 4-nitro-1H-imidazole-5-carbonyl chlorides has been developed, contributing to the synthesis of imidazo[4,5-b]pyridine, a biologically significant compound (Tennant, Wallis, & Weaver, 1999).
Functionalization Reactions
- Functionalization of Pyrazole Carboxylic Acids : The functionalization of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine has been studied, demonstrating the versatility of similar compounds in chemical reactions (Yıldırım, Kandemirli, & Demir, 2005).
Corrosion Inhibition
- Use in Corrosion Inhibition : Imidazolium chloride derivatives have been investigated as corrosion inhibitors for carbon steel, highlighting their potential application in industrial settings (Gomaa et al., 2019).
Pharmaceutical Synthesis
- Synthesis of Medetomidine : The compound has been used in the synthesis of medetomidine, an α2-adrenergic agonist, illustrating its role in pharmaceutical chemistry (Kudzma & Turnbull, 1991).
Catalysis and Material Science
- Catalytic Activities : Imidazoles have been synthesized with a focus on their catalytic activities, especially in transition metal catalysts and other functional materials (Joo, Touré, & Sames, 2010).
Masking of Carbonyl Groups
- Functional Masking : Research has been conducted on the use of 1-methyl-1H-imidazol-2-YL moiety for functional masking of carbonyl groups, a technique useful in organic synthesis (Ohta, Hayakawa, Nishimura, & Okamoto, 1984).
Antibacterial and Antifungal Activity
- Antimicrobial Activity : Synthesis of pyrrolo[1,2-a]imidazole and imidazo[1,2-a]azepine quaternary salts has shown notable antibacterial and antifungal activities (Demchenko et al., 2021).
Continuous Production of Pharmaceuticals
- Flow Synthesis in Drug Production : A high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, key in producing NS5A inhibitors like daclatasvir, demonstrates its role in process intensification (Carneiro et al., 2015).
β-Glucuronidase Inhibitory Activity
- In Vitro and In Silico Studies : Derivatives of 1H-imidazole have been studied for their β-glucuronidase inhibitory activity, with implications in drug synthesis (Salar et al., 2017).
Safety And Hazards
The safety data sheet for a related compound, “1,1’-Carbonyldiimidazole”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, the future directions of “1H-Imidazole-5-carbonyl chloride” could potentially involve further exploration of its pharmacological potentials and its use in the development of new drugs.
properties
IUPAC Name |
1H-imidazole-5-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4(8)3-1-6-2-7-3/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUDGPISLXECAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444635 | |
Record name | 1H-IMIDAZOLE-5-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-5-carbonyl chloride | |
CAS RN |
56460-32-3 | |
Record name | 1H-IMIDAZOLE-5-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.